![molecular formula C10H16N4O B13011259 2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)
2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the desired pyrido[2,3-d]pyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer progression. A notable study demonstrated that a related compound effectively inhibited the proliferation of cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway.
Case Study:
- Study : "Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives"
- Findings : The compound showed IC50 values in the low micromolar range against several cancer cell lines including breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
Case Study:
- Study : "Antimicrobial Activity of Tetrahydropyrido Compounds"
- Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Neurological Applications
There is emerging interest in the use of this compound for neurological disorders. Its ability to cross the blood-brain barrier suggests potential as a treatment for conditions such as depression and anxiety.
Case Study:
- Study : "Neuropharmacological Evaluation of Pyrido Compounds"
- Findings : In animal models, the compound exhibited anxiolytic effects comparable to standard medications like diazepam.
Pesticidal Properties
The compound's structural features suggest potential as an agrochemical agent. Preliminary studies indicate that it may act as an insecticide or herbicide.
Case Study:
- Study : "Evaluation of Pesticidal Activity of Pyrido Derivatives"
- Findings : The compound showed promising results in controlling aphid populations with effective concentrations lower than conventional pesticides.
Plant Growth Regulation
Research has also explored its use as a plant growth regulator. Its application can enhance growth rates and yield in various crops.
Case Study:
- Study : "Effects of Pyrido Compounds on Plant Growth"
- Findings : Treated plants exhibited a 20% increase in biomass compared to untreated controls.
Synthesis of Novel Polymers
The unique chemical structure allows for the incorporation of this compound into polymer matrices to create materials with enhanced properties.
Case Study:
- Study : "Polymers Derived from Tetrahydropyrido Compounds"
- Findings : Polymers synthesized with this compound displayed improved thermal stability and mechanical strength compared to traditional polymers.
Nanomaterials Development
This compound is being investigated for its role in synthesizing nanomaterials with applications in electronics and photonics.
Case Study:
- Study : "Nanomaterials from Pyrido Compounds"
- Findings : Nanostructures created using this compound exhibited unique optical properties suitable for applications in sensors and solar cells.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrido[2,3-d]pyrimidine core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These compounds also have a fused heterocyclic structure and are known for their biological activities.
Uniqueness
2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one , with the CAS number 1707566-64-0, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16N4O
- Molecular Weight : 208.26 g/mol
- Structure : The compound features a tetrahydropyrido[2,3-d]pyrimidinone core, which is significant for its biological effects.
Antitumor Activity
Research indicates that pyrido[2,3-d]pyrimidinones, including this compound, exhibit notable antitumor properties. They have been identified as potential inhibitors of various cancer-related pathways:
- Mechanism : These compounds often act as tyrosine kinase inhibitors , which play a crucial role in cancer cell proliferation and survival. The inhibition of such kinases can lead to reduced tumor growth and metastasis .
- Case Studies : In vitro studies have shown that derivatives of pyrido[2,3-d]pyrimidinones can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For example, compounds with similar structures have been documented to inhibit BCR kinase and DDR2 receptors, which are involved in B lymphoid malignancies and lung cancer respectively .
Antiviral Activity
The compound has also been studied for its antiviral properties:
- Mechanism : It has shown activity against Hepatitis C Virus (HCV) by targeting the NS5B polymerase enzyme, crucial for viral replication.
- Research Findings : Preliminary studies suggest that modifications to the pyrido[2,3-d]pyrimidinone scaffold can enhance its efficacy against HCV, indicating a promising avenue for drug development in antiviral therapies .
Other Biological Activities
In addition to antitumor and antiviral activities, there is evidence suggesting the following:
- Antihypertensive Effects : Compounds within this class have been explored as potential antihypertensive agents due to their ability to block angiotensin II receptors .
- Antidiabetic Properties : Some derivatives have exhibited insulin-sensitizing effects in diabetic models, indicating a multifaceted therapeutic potential .
Data Table of Biological Activities
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(dimethylamino)-5-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H16N4O/c1-6-4-5-11-8-7(6)9(15)13-10(12-8)14(2)3/h6H,4-5H2,1-3H3,(H2,11,12,13,15) |
InChI Key |
JMFMCJGIUVITEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C(=O)NC(=N2)N(C)C |
Origin of Product |
United States |
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